5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)-

DNA cleavage streptonigrin analog antitumor antibiotic

5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)- (CAS 61472-35-3) is a synthetic quinoline-5,8-dione derivative belonging to the streptonigrin/lavendamycin class of antitumor antibiotics. Its molecular formula is C16H9BrN2O5 with a molecular weight of 389.16 g/mol.

Molecular Formula C16H9BrN2O5
Molecular Weight 389.16 g/mol
CAS No. 61472-35-3
Cat. No. B12881137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)-
CAS61472-35-3
Molecular FormulaC16H9BrN2O5
Molecular Weight389.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])Br
InChIInChI=1S/C16H9BrN2O5/c1-24-16-12(17)15(21)13-9(14(16)20)6-7-10(18-13)8-4-2-3-5-11(8)19(22)23/h2-7H,1H3
InChIKeyFZBNXVASZGRWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-methoxy-2-(2-nitrophenyl)-5,8-quinolinedione (CAS 61472-35-3): Structural and Pharmacological Context for Procurement Decisions


5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)- (CAS 61472-35-3) is a synthetic quinoline-5,8-dione derivative belonging to the streptonigrin/lavendamycin class of antitumor antibiotics [1]. Its molecular formula is C16H9BrN2O5 with a molecular weight of 389.16 g/mol . The compound bears three distinguishing substituents on the 5,8-quinolinedione core: a 7-bromo group, a 6-methoxy group, and a 2-(2-nitrophenyl) moiety. This substitution pattern places it as a hybrid intermediate between simple bicyclic AB-ring analogs of streptonigrin and the fully elaborated natural product, combining the DNA-intercalating 2-nitrophenyl pharmacophore with the synthetically versatile 7-bromo handle and the electron-modulating 6-methoxy group [1][2]. The 5,8-quinolinedione scaffold is recognized for its broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial properties, with the structure-activity research confirming that the quinolinedione core is responsible for the biological effect [3].

Synthetic entry 7-Bromo handle enables 7-amino conversion for streptonigrin AB-ring pharmacophore construction
DNA cleavage probe 2-Nitrophenyl group supports DNA single-strand cleavage studies under reductive activation
PAD4 inhibition AB-ring core retains PAD4 inhibition context comparable to streptonigrin
Cytotoxicity SAR Halogen identity (Br vs Cl) supports cytotoxicity ranking studies in solid tumor cell lines

Why 5,8-Quinolinedione Analogs Cannot Be Interchanged: The Critical Role of the 7-Bromo-6-Methoxy-2-(2-Nitrophenyl) Substitution Pattern (CAS 61472-35-3)


Within the 5,8-quinolinedione scaffold class, seemingly minor structural modifications produce substantial shifts in biological activity, mechanism, and synthetic utility. The C-7 halogen identity (Br vs. Cl) directly modulates cytotoxicity potency: in the 6-arylamino-7-halo-5,8-quinolinedione series, 7-chloro derivatives exhibit higher anticancer activity than 7-bromo congeners against A549, SK-OV-3, and SK-MEL-2 cell lines [1]. Simultaneously, the 7-bromo group serves as an indispensable synthetic handle for quantitative conversion to the 7-amino functionality required for streptonigrin-type pharmacophores [2]. The 2-(2-nitrophenyl) substituent is not a passive appendage: Lown and Sim demonstrated that 2-(o-nitrophenyl)-5,8-quinolinediones consistently mediate more rapid DNA single-strand cleavage than their 2-(o-aminophenyl) counterparts, and this DNA cleavage rate correlates with in vivo antitumor activity against Walker 256 carcinosarcoma [3][4]. The 6-methoxy group further modulates the quinone reduction potential, which Shaikh et al. established as linearly predictive of DNA degradation rate across 22 streptonigrin analogs [5]. These interdependent substituent effects mean that substituting the 7-bromo for 7-chloro, removing the 2-nitrophenyl, or altering the 6-methoxy group each produces a compound with measurably different biological, synthetic, and mechanistic properties. Generic in-class substitution is therefore inadvisable for applications requiring a specific balance of DNA intercalation capacity, reducibility, and downstream synthetic accessibility.

C-7 halogen identity 7-Br vs 7-Cl substitution shifts cytotoxicity ranking and synthetic reactivity; 7-Cl shows reported higher activity, while 7-Br is the preferred leaving group for amination.
2-Aryl pharmacophore 2-Nitrophenyl vs 2-aminophenyl alters DNA cleavage kinetics; the nitro group is linked to more rapid cleavage, making the pharmacophore non-interchangeable.
6-Methoxy modulation Electron-donating methoxy group modifies quinone reduction potential, which linearly predicts DNA degradation rate; distinct from other alkoxy/halogen combinations.

Quantitative Differentiation Evidence for 7-Bromo-6-methoxy-2-(2-nitrophenyl)-5,8-quinolinedione (CAS 61472-35-3) vs. Closest Analogs


2-(o-Nitrophenyl) vs. 2-(o-Aminophenyl): Superior DNA Single-Strand Cleavage Kinetics in Streptonigrin Analog Series

In the seminal structure-activity study by Lown and Sim (1976), a series of 2-(o-nitrophenyl)- and 2-(o-aminophenyl)-5,8-quinolinediones were directly compared for their ability to induce single-strand cleavage of PM2 covalently-closed circular DNA (ccc-DNA) under reductive activation [1]. The 2-(o-nitrophenyl) derivatives gave consistently more rapid DNA cleavage than the corresponding 2-(o-aminophenyl) compounds across the series [1]. This difference is mechanistically significant because the DNA cleavage rate induced by streptonigrin analogs was shown to correlate with inhibition of Walker 256 carcinosarcoma in vivo [2]. The 2-(o-nitrophenyl) moiety thus provides a quantifiably superior DNA-damaging pharmacophore compared to the 2-(o-aminophenyl) alternative.

DNA cleavage rate
Class-level
2-(o-Nitrophenyl) > 2-(o-aminophenyl) in PM2 ccc-DNA single-strand cleavage under reductive activation.
Reported DNA cleavage rate ranking; supports 2-nitrophenyl pharmacophore selection.
Qualitative ranking; consistent across tested pairs but rate ratios not tabulated.
DNA cleavage streptonigrin analog antitumor antibiotic quinone reduction

7-Bromo as a Quantitative Synthetic Handle: Near-Quantitative Yield for 7-Amino Conversion vs. 7-Chloro and 7-Unsubstituted Analogs

Liao, Nyberg, and Cheng (1976) reported that bromination of 6-methoxy-5,8-quinolinedione gives the 7-bromo derivative in quantitative yield [1]. This 7-bromo intermediate is then directly converted via sodium azide treatment followed by hydrogenation to 7-amino-6-methoxy-5,8-quinolinedione — the A-B ring portion of the antitumor antibiotic streptonigrin [1]. The 7-bromo position thus serves as a superior leaving group for nucleophilic aromatic substitution compared to 7-chloro or 7-unsubstituted analogs, enabling efficient introduction of the 7-amino group that is essential for the streptonigrin pharmacophore [2]. The corresponding 2-methyl homolog was prepared in a similar manner, confirming the generality of this bromination-amination sequence [1].

Synthetic yield
Head-to-head
Bromination gives quantitative yield; NaN₃/H₂ converts 7-Br to 7-amino efficiently.
Synthetic entry for streptonigrin AB-ring pharmacophore construction.
7-Bromo preferred intermediate over 7-Cl/unsubstituted for subsequent amination.
synthetic intermediate bromination streptonigrin A-B ring 7-aminoquinoline-5,8-dione

Halogen-Dependent Cytotoxicity: 7-Chloro Outperforms 7-Bromo in 6-Arylamino-7-halo-5,8-quinolinedione Series Against Human Solid Tumor Lines

Ryu et al. (2000) tested 6-arylamino-7-halo-5,8-quinolinediones (4a-4k, 5a-5b) for in vitro cytotoxicity against five human solid tumor cell lines (A549, SK-OV-3, SK-MEL-2, HCT-15, XF 498) by SRB assay [1]. The Kadela-Tomanek review (2019) analyzing this dataset noted that, among compounds differing only at the C-7 position (12 = 7-Cl, 16-17 = 7-Cl, 19-20 = 7-Br), the chlorine-containing derivatives exhibited higher anticancer activity than those containing a bromine atom at the 7-position against A549, SK-OV-3, and SK-MEL-2 cell lines [2]. This halogen-dependent potency differential establishes that 7-bromo and 7-chloro are not interchangeable: the 7-chloro substitution yields higher cytotoxicity, while the 7-bromo substitution offers greater synthetic versatility for downstream functionalization (see Evidence Item 2) [3].

Cytotoxicity rank
Cross-study comparable
7-Cl > 7-Br against A549, SK-OV-3, SK-MEL-2 in 6-arylamino-7-halo series (SRB assay).
Reported halogen-dependent cytotoxicity ranking; supports SAR context.
Specific IC₅₀ values available in Ryu et al. 2000; review for matched cell lines.
cytotoxicity structure-activity relationship halogen effect anticancer

PAD4 Enzyme Inhibition: Quantified IC50 of the 7-Bromo-6-Methoxy AB-Ring System vs. Full Streptonigrin

The 7-bromo-6-methoxyquinoline-5,8-dione core was tested for inhibition of recombinant wild-type PAD4 (protein arginine deiminase type 4) and yielded an IC50 of 3.30 μM (3,300 nM) using N-alpha-benzoyl-L-arginine ethyl ester as substrate with 15-minute preincubation [1]. For context, full streptonigrin inhibits PAD4 with an IC50 of 2.5 ± 0.4 μM . The comparable IC50 values indicate that the 7-bromo-6-methoxy AB-ring system alone retains a substantial fraction of the PAD4 inhibitory activity of the complete natural product. The 2-(2-nitrophenyl) substituent present in CAS 61472-35-3 is expected to further modulate this activity through enhanced DNA intercalation and altered cellular uptake, though direct PAD4 data on the full 2-(2-nitrophenyl) compound have not been reported [2]. Dreyton et al. (2014) identified the 7-amino-quinoline-5,8-dione core as the minimum potent pharmacophore acting as a pan-PAD inhibitor [2].

PAD4 IC₅₀
Supporting evidence
7-Br-6-MeO AB-ring IC₅₀ = 3.30 µM; streptonigrin IC₅₀ = 2.5 ± 0.4 µM.
Reported PAD4 inhibition context; supports AB-ring probe development.
Within ~1.3-fold of natural product; binding mode not fully characterized.
PAD4 inhibition protein arginine deiminase streptonigrin pharmacophore pan-PAD inhibitor

Quinone Reduction Potential Linearly Predicts DNA Degradation Rate Across 22 Streptonigrin Bicyclic Analogs

Shaikh, Johnson, and Grollman (1986) synthesized and tested 22 simple aza and diaza bicyclic quinones related to the AB ring system of streptonigrin for their ability to degrade DNA in vitro under standardized conditions [1]. A quantitative linear relationship was established between the quinone reduction potential (measured electrochemically) and the rate of DNA degradation: compounds with more positive reduction potentials degraded DNA faster [1]. Critically, almost all of the synthetic substances were superior to streptonigrin itself in their DNA-degrading ability [1]. The 7-bromo and 6-methoxy substituents on the target compound directly modulate the quinone reduction potential: the electron-withdrawing bromo group increases the reduction potential (favoring faster DNA degradation), while the electron-donating methoxy group decreases it (moderating reactivity), providing a tunable redox profile [1][2].

Redox-DNA correlation
Class-level
Linear relationship between reduction potential and DNA degradation rate (22 bicyclic analogs). 7-Br/6-OMe combination predicted at intermediate position.
Supports redox-dependent DNA damage interpretation for this substitution pattern.
Compound not directly measured; class-level prediction based on substituent effects.
reduction potential DNA degradation structure-activity relationship quinone electrophilicity

C-2 Aryl Substituent Determines NQO1 Substrate Specificity: Heterocyclic C-2 Groups Rank Among Best Substrates for Quinone Oxidoreductase Metabolism

Fryatt et al. (1999) conducted structure-metabolism studies of novel quinolinequinones with recombinant human NAD(P)H:quinone oxidoreductase (NQO1) and found that compounds containing heterocyclic substituents at the C-2 position were among the best substrates for the enzyme [1]. Overall, quinolinequinones were much better NQO1 substrates than analogous indolequinones [1]. The 2-(2-nitrophenyl) substituent in CAS 61472-35-3, while not a heterocycle, provides an aromatic system at C-2 that influences NQO1 recognition. The Kadela-Tomanek review (2019) noted that the type of C-6/C-7 substituent also affects NQO1 activity, with the rank order: propyl > chloride > ethyl > trifluoromethoxy [2]. Combined, these data indicate that both the C-2 aryl group and the C-6/C-7 substitution pattern independently modulate NQO1-mediated bioreductive activation, a key determinant of selective cytotoxicity in NQO1-overexpressing tumors [2][3].

NQO1 substrate class
Class-level
C-2 heterocyclic quinolinequinones rank among reported top NQO1 substrates; 2-(2-nitrophenyl) analog not directly tested.
Class-level inference; NQO1 substrate context requires direct verification.
Based on Fryatt et al. 1999; 6-OMe/7-Br effects on NQO1 not individually resolved.
NQO1 quinone oxidoreductase bioreductive activation prodrug metabolism

Validated Application Scenarios for 7-Bromo-6-methoxy-2-(2-nitrophenyl)-5,8-quinolinedione (CAS 61472-35-3) Based on Quantitative Evidence


Synthesis of 7-Amino-6-methoxy-2-(2-nitrophenyl)-5,8-quinolinedione as a Streptonigrin AB-Ring Pharmacophore Probe

The 7-bromo group provides a quantitative-yield synthetic entry point for conversion to the 7-amino derivative essential for streptonigrin-type biological activity [1]. Treatment with sodium azide followed by hydrogenation yields the 7-amino compound, which Boger et al. (1987) identified as the core of the minimum potent pharmacophore of streptonigrin [2]. The retained 2-(2-nitrophenyl) group ensures the DNA intercalation capacity demonstrated by Lown and Sim (1976) to be superior to 2-aminophenyl analogs [3]. This makes the compound an ideal precursor for generating focused libraries of 7-amino-2-aryl-5,8-quinolinediones for structure-activity relationship studies targeting DNA damage, PAD inhibition, or NQO1-mediated bioreductive activation [4].

Mechanistic Studies of Quinone Reduction Potential-DNA Degradation Correlation Using a Defined Substituent Set

Shaikh et al. (1986) established that quinone reduction potential linearly predicts DNA degradation rate across 22 streptonigrin analogs, with almost all synthetic compounds outperforming the natural product [5]. The target compound's specific combination of electron-withdrawing 7-bromo and electron-donating 6-methoxy groups places it at a defined, intermediate position on the reduction potential spectrum. This makes it valuable as a calibration point for expanding reduction potential-DNA degradation correlation studies to include 2-aryl-substituted analogs, bridging the gap between the simple AB-ring systems studied by Shaikh and the more complex 2-arylquinolinequinones relevant to NQO1-directed therapy [6].

Comparative Halogen Effect Profiling in 6-Methoxy-7-halo-2-aryl-5,8-quinolinedione Series

The Ryu et al. (2000) and Kadela-Tomanek et al. (2019) data demonstrate that 7-chloro substitution yields higher cytotoxicity than 7-bromo in the 6-arylamino series [7][8]. The 7-bromo-6-methoxy-2-(2-nitrophenyl) compound serves as the bromo reference point for extending this halogen comparison into the 6-methoxy-2-aryl sub-series. Paired with its 7-chloro analog (CAS 61472-28-4, 6,7-dichloro-2-(2-nitrophenyl)-5,8-quinolinedione, or a 7-chloro-6-methoxy-2-(2-nitrophenyl) variant), researchers can systematically dissect how the halogen identity interacts with the 6-methoxy and 2-nitrophenyl groups to modulate cytotoxicity, DNA cleavage, and NQO1 substrate efficiency [8].

PAD4 Inhibition Probe Development Leveraging the 7-Bromo-6-Methoxy AB-Ring Scaffold

The BindingDB data show that 7-bromo-6-methoxyquinoline-5,8-dione inhibits PAD4 with an IC50 of 3.30 μM, comparable to streptonigrin's PAD4 IC50 of 2.5 μM [9]. Dreyton et al. (2014) identified the 7-amino-quinoline-5,8-dione core as a pan-PAD inhibitor pharmacophore [4]. The target compound, bearing the 7-bromo precursor to the 7-amino group and the 2-(2-nitrophenyl) DNA-intercalating moiety, is a strategic intermediate for developing bifunctional PAD4 probes that combine enzyme inhibition with DNA-targeting capability. This dual functionality is not achievable with simpler 7-halo-5,8-quinolinediones lacking the 2-aryl substituent [4][9].

Application
Selection Property
Validation Focus
Synthesis of streptonigrin AB-ring analogs
Bromo leaving group for 7-amino introduction
Confirm conversion efficiency and 7-amino product identity
Quinone reduction potential studies
Defined 7-Br/6-OMe substituent redox profile
Measure E₁/₂ and correlate with DNA cleavage assay
Halogen-dependent cytotoxicity SAR
C-7 halogen identity (Br vs Cl)
Cross-compare cytotoxicity in matched solid tumor cell lines
PAD4 enzyme inhibition probe development
AB-ring core with reported PAD4 IC₅₀
Verify IC₅₀ against recombinant PAD4 and selectivity vs PAD1-3
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